Hainanmurpanin

Overview

Description

Hainanmurpanin is a compound that has been isolated and purified from the leaves of Murraya exotica L. This compound, along with others like meranzin and phebalosin, has been extracted using a series of sophisticated techniques, including supercritical fluid extraction with CO2, solvent extraction, and two-step high-speed countercurrent chromatography. The process begins with supercritical fluid extraction to yield crude extracts, which are then refined to isolate specific compounds. The optimization of this extraction process has been scientifically studied to maximize yield and purity (Yan et al., 2018).

Synthesis Analysis

The synthesis of Hainanmurpanin involves a combination of supercritical fluid extraction and high-speed countercurrent chromatography. Initially, the leaves of Murraya exotica L. are subjected to supercritical CO2 extraction, followed by solvent extraction with 80% methanol/water to obtain methanol/water extracts. These extracts are then processed through high-speed countercurrent chromatography to enrich and finally purify Hainanmurpanin. This method emphasizes the importance of optimizing extraction conditions, such as pressure, temperature, and the volume of the entrainer, to achieve high yields and purity of the target compounds (Yan et al., 2018).

Molecular Structure Analysis

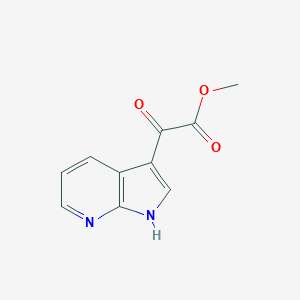

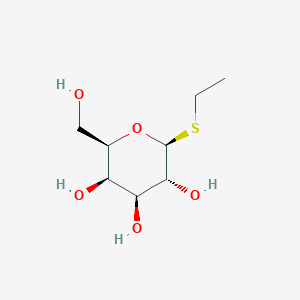

While specific studies on the molecular structure analysis of Hainanmurpanin are not provided in the searched documents, the general approach to understanding such compounds involves techniques like X-ray crystallography, NMR spectroscopy, and molecular modeling. These techniques help elucidate the atomic arrangement, stereochemistry, and electronic structure, which are crucial for understanding the chemical behavior and interaction of Hainanmurpanin with biological systems.

Chemical Reactions and Properties

The chemical properties of Hainanmurpanin, including its reactivity and stability, are determined by its molecular structure. While detailed reactions specific to Hainanmurpanin are not highlighted in the provided documents, compounds isolated from natural sources typically undergo various chemical reactions, such as oxidation, reduction, and hydrolysis, depending on their functional groups and environmental conditions.

Physical Properties Analysis

The physical properties of Hainanmurpanin, such as solubility, melting point, and crystallinity, are essential for its application in different domains. The isolation process involving supercritical fluid extraction and high-speed countercurrent chromatography indirectly sheds light on its physical properties by selecting optimal conditions for its extraction and purification, suggesting its stability under certain temperature and pressure conditions (Yan et al., 2018).

Scientific Research Applications

Digital Library for Education and Research : Hainanmurpanin is utilized as a digital library in Hainan Province, enhancing service work and addressing existing problems in education and scientific research (LI Mian-bin, 2012).

Theoretical Basis for Village Construction : It provides theoretical underpinnings and value assessment criteria for constructing new socialist villages, incorporating scientific theories and national cultural spirit (Wang Jia-zhong, 2007).

Disease Detection in Agriculture : In agriculture, Hainanmurpanin aids in the rapid and quantitative detection of Fusarium oxysporum f. sp. cubense Tropical Race 4 in soil (Xin Zhang et al., 2014).

Therapeutic Potential : Hainanmurpanin, along with other compounds, shows potential as a therapeutic agent for treating inflammatory diseases and autoimmune disorders (Rongwei Yan et al., 2018).

Genetic Analysis : It is used in genetic analysis, specifically analyzing 27 Y-STR loci in the Han population from Hainan province (Haoliang Fan et al., 2017).

Conservation of Cultural Heritage : Hainanmurpanin contributes to conservation efforts, particularly in the context of intangible cultural heritage like the boat-shaped houses of the Hainan Li nationality (Xi Deng et al., 2021).

Agricultural Research : It plays a significant role in innovating agricultural scientific and technological activities in Hainan, aiding in the modernization of agriculture (Luo Hongxi, 2013).

Economic Development : Hainanmurpanin's applications in science and technology have been crucial for economic growth in Hainan Province, China (Dajin Yu & Zheng-wei Zou, 2020).

Safety And Hazards

properties

IUPAC Name |

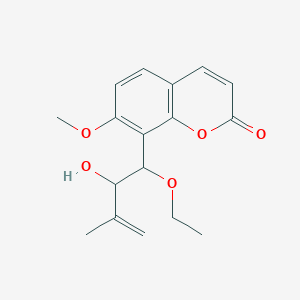

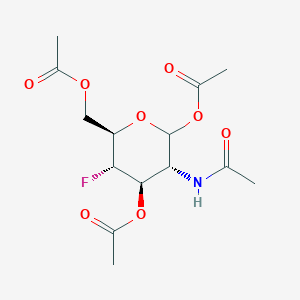

[1-(7-methoxy-2-oxochromen-8-yl)-3-methyl-2-oxobutyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O6/c1-9(2)15(20)17(22-10(3)18)14-12(21-4)7-5-11-6-8-13(19)23-16(11)14/h5-9,17H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLHOVPZUSXEINR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C(C1=C(C=CC2=C1OC(=O)C=C2)OC)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hainanmurpanin | |

CAS RN |

95360-22-8 | |

| Record name | 95360-22-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

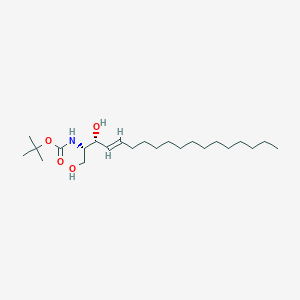

![[N-(2-Maleimidoethyl]diethylenetriaminepentaacetic Acid, Monoamide](/img/structure/B15981.png)

![2-Bromoethyl [2-(hexadecanoylamino)-4-nitrophenyl] hydrogen phosphate](/img/structure/B15995.png)